molecular formula C11H8ClNO4 B1350201 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- CAS No. 68388-09-0

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-

Cat. No.: B1350201
CAS No.: 68388-09-0
M. Wt: 253.64 g/mol
InChI Key: NWCJAIZMANMQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is a chemical compound with the molecular formula C11H8ClNO4 It is a derivative of pyrrolidinedione, where the 1-position is substituted with a 4-chlorobenzoyloxy group

Biochemical Analysis

Biochemical Properties

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .

Cellular Effects

The effects of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term effects on cellular function include sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- vary with different dosages. At low doses, it exhibits minimal toxicity and effectively modulates target enzymes and pathways. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. Threshold effects indicate that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in the levels of various metabolites .

Transport and Distribution

The transport and distribution of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- within cells and tissues are mediated by specific transporters and binding proteins. It is primarily localized in the cytoplasm and can accumulate in certain tissues, depending on the presence of these transporters .

Subcellular Localization

The subcellular localization of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is influenced by targeting signals and post-translational modifications. It is predominantly found in the cytoplasm but can also be directed to other compartments such as the nucleus or mitochondria, depending on the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- typically involves the reaction of 2,5-pyrrolidinedione with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,5-Pyrrolidinedione+4-Chlorobenzoyl chloride2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-\text{2,5-Pyrrolidinedione} + \text{4-Chlorobenzoyl chloride} \rightarrow \text{2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-} 2,5-Pyrrolidinedione+4-Chlorobenzoyl chloride→2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-pyrrolidinedione and 4-chlorobenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzoyloxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.

Major Products Formed

    Hydrolysis: 2,5-Pyrrolidinedione and 4-chlorobenzoic acid.

    Substitution: Substituted pyrrolidinedione derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione: The parent compound without the 4-chlorobenzoyloxy group.

    1-[(4-Methylbenzoyl)oxy]-2,5-pyrrolidinedione: A similar compound with a methyl group instead of a chlorine atom.

    1-[(4-Fluorobenzoyl)oxy]-2,5-pyrrolidinedione: A similar compound with a fluorine atom instead of a chlorine atom.

Uniqueness

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is unique due to the presence of the 4-chlorobenzoyloxy group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCJAIZMANMQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394513
Record name 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68388-09-0
Record name Benzoic acid, 4-chloro-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68388-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.